XE 991 二盐酸盐

描述

XE 991 二盐酸盐是一种有效且选择性的 KCNQ(Kv7)电压门控钾离子通道阻滞剂。它广泛应用于科学研究,用于研究这些通道的生理和药理作用。 该化合物以其抑制各种 KCNQ 通道亚型(包括 Kv7.1、Kv7.2 和 Kv7.3)的能力而闻名,具有高度特异性和效力 .

科学研究应用

Pharmacological Applications

1. KCNQ Potassium Channel Inhibition

XE-991 is primarily recognized for its role as a KCNQ channel blocker. It selectively inhibits the M-current mediated by KCNQ2/3 channels, which has implications in the treatment of neurological disorders.

- Mechanism of Action : By blocking KCNQ channels, XE-991 affects neuronal excitability and neurotransmitter release, particularly acetylcholine (ACh) in the hippocampus, enhancing cognitive functions .

- IC50 Values :

2. Cognitive Enhancement

Research indicates that XE-991 can enhance cognitive performance when administered orally in vivo, making it a potential candidate for treating cognitive deficits associated with various neurological conditions .

1. Antimicrobial and Anticancer Properties

The compound has shown promise beyond potassium channel inhibition:

- Antimicrobial Activity : Derivatives of anthracenedione compounds, including XE-991, have been investigated for their antibacterial and antifungal properties. Studies have highlighted their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The structural characteristics of anthracenediones allow them to exhibit antitumor activity. Certain derivatives are currently undergoing clinical trials for their efficacy against different cancer types .

Study on Cognitive Enhancement

A study published in Neuropharmacology demonstrated that administration of XE-991 significantly improved memory retention in rodent models. The results indicated that the compound's ability to modulate KCNQ channels directly correlates with enhanced cognitive functions .

Antimicrobial Efficacy

Research conducted by Stasevych et al. explored various amino-substituted anthracenediones, including XE-991 derivatives, revealing substantial antimicrobial activity against pathogens like Candida albicans and Mycobacterium tuberculosis. The study emphasized the potential of these compounds as effective therapeutic agents in treating infections resistant to conventional antibiotics .

Summary Table of Applications

作用机制

XE 991 二盐酸盐通过阻断 KCNQ(Kv7)通道发挥作用,这些通道对于调节神经元兴奋性和心脏功能至关重要。该化合物与通道结合并抑制其活性,导致钾离子流减少。这种作用调节细胞的电活动,从而影响各种生理过程。 主要分子靶标是 KCNQ 通道的 Kv7.1、Kv7.2 和 Kv7.3 亚型 .

类似化合物:

利诺吡啶: 另一种 KCNQ 通道阻滞剂,具有类似的性质,但效力和选择性不同。

瑞替加宾: 一种 KCNQ 通道开放剂,用作抗惊厥药,这与 XE 991 二盐酸盐的阻断作用形成对比。

独特性: XE 991 二盐酸盐因其在阻断 KCNQ 通道方面的高度特异性和效力而独一无二。 它在抑制 Kv7.1、Kv7.2 和 Kv7.3 通道方面特别有效,使其成为针对这些靶点的研究中的宝贵工具 .

生化分析

Biochemical Properties

XE 991 dihydrochloride plays a crucial role in biochemical reactions by inhibiting KCNQ channels, specifically KCNQ1, KCNQ2, and KCNQ3. These channels are essential for regulating the M-current, a potassium current that stabilizes the resting membrane potential and controls neuronal excitability . By blocking these channels, XE 991 dihydrochloride enhances acetylcholine release and facilitates long-term potentiation, which are critical for cognitive functions .

Cellular Effects

XE 991 dihydrochloride affects various cell types and cellular processes. In neurons, it inhibits the M-current, leading to increased neuronal excitability and enhanced neurotransmitter release . This compound also influences cell signaling pathways, such as the AMPK/mTOR pathway, and affects gene expression and cellular metabolism . Additionally, XE 991 dihydrochloride has been shown to exert antioxidant effects in certain cellular models, reducing oxidative stress and mitochondrial dysfunction .

Molecular Mechanism

At the molecular level, XE 991 dihydrochloride exerts its effects by binding to and inhibiting KCNQ channels. This inhibition prevents the flow of potassium ions through the channels, leading to depolarization of the cell membrane and increased neuronal excitability . The compound also enhances acetylcholine release by modulating the activity of these channels . Furthermore, XE 991 dihydrochloride has been shown to affect other ion channels and signaling pathways, contributing to its diverse biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of XE 991 dihydrochloride can change over time. The compound is stable under desiccated conditions at room temperature and has a shelf life of at least two years . Long-term exposure to XE 991 dihydrochloride can lead to sustained inhibition of KCNQ channels, resulting in prolonged changes in neuronal excitability and neurotransmitter release . Additionally, the compound’s antioxidant effects may contribute to long-term cellular protection against oxidative stress .

Dosage Effects in Animal Models

The effects of XE 991 dihydrochloride vary with different dosages in animal models. At low doses, the compound enhances cognitive function and neurotransmitter release without causing significant adverse effects . At higher doses, XE 991 dihydrochloride can lead to toxic effects, such as seizures and neuronal damage, due to excessive inhibition of KCNQ channels . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies.

Metabolic Pathways

XE 991 dihydrochloride is involved in various metabolic pathways, primarily through its interaction with KCNQ channels. By inhibiting these channels, the compound affects the flow of potassium ions and modulates cellular metabolism . Additionally, XE 991 dihydrochloride has been shown to influence the AMPK/mTOR pathway, which plays a critical role in cellular energy homeostasis and metabolism .

Transport and Distribution

Within cells and tissues, XE 991 dihydrochloride is transported and distributed through various mechanisms. The compound is water-soluble and can easily diffuse across cell membranes . It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . This distribution pattern is essential for the compound’s effectiveness in modulating KCNQ channel activity and cellular function.

Subcellular Localization

XE 991 dihydrochloride is primarily localized in the cell membrane, where it interacts with KCNQ channels . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in close proximity to the channels to exert its inhibitory effects . Additionally, XE 991 dihydrochloride may undergo post-translational modifications that affect its targeting and localization within specific cellular compartments .

准备方法

合成路线和反应条件: XE 991 二盐酸盐的合成涉及多个步骤,从合适的蒽醌衍生物开始。关键步骤包括:

蒽醌核的形成: 这涉及用合适的试剂使蒽反应,以在特定位置引入官能团。

吡啶甲基取代: 然后在受控条件下使蒽醌核与吡啶甲基反应,形成所需产物。

纯化: 最终产物使用重结晶或色谱等技术进行纯化,以达到高纯度。

工业生产方法: XE 991 二盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度。 先进的纯化技术,如高效液相色谱 (HPLC),被用于确保化合物符合严格的质量标准 .

化学反应分析

反应类型: XE 991 二盐酸盐主要由于存在反应性官能团而发生取代反应。它还可以在特定条件下参与氧化和还原反应。

常见试剂和条件:

取代反应: 通常涉及亲核或亲电试剂,在温和到中等条件下进行。

氧化反应: 通常需要氧化剂,如高锰酸钾或过氧化氢。

还原反应: 可以使用还原剂,如硼氢化钠或氢化铝锂进行。

主要产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能会产生具有不同官能团的 XE 991 二盐酸盐的各种衍生物 .

相似化合物的比较

Linopirdine: Another KCNQ channel blocker with similar properties but different potency and selectivity.

Retigabine: A KCNQ channel opener, used as an anticonvulsant, which contrasts with the blocking action of XE 991 dihydrochloride.

Uniqueness: XE 991 dihydrochloride is unique due to its high specificity and potency in blocking KCNQ channels. It is particularly effective in inhibiting Kv7.1, Kv7.2, and Kv7.3 channels, making it a valuable tool in research focused on these targets .

生物活性

Overview

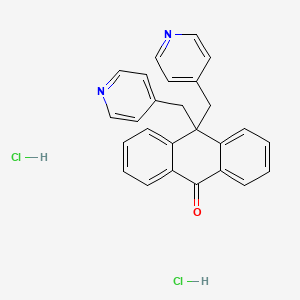

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride, commonly referred to as XE 991, is a synthetic compound notable for its selective inhibition of KCNQ (Kv7) voltage-gated potassium channels. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurological disorders and cancer treatment.

- Molecular Formula: C26H22Cl2N2O

- Molecular Weight: 449.38 g/mol

- CAS Number: 122955-13-9

- IUPAC Name: 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one; dihydrochloride

- InChI Key: WOGWMARIFDNZON-UHFFFAOYSA-N

XE 991 operates primarily as a KCNQ channel blocker. KCNQ channels are crucial for maintaining the resting membrane potential and regulating neuronal excitability. By inhibiting these channels, XE 991 can modulate various physiological processes, including neurotransmitter release and neuronal firing rates.

Anticancer Activity

Recent studies have highlighted the anticancer properties of XE 991. It has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| CEM-13 (T-cell leukemia) | 0.137 | Doxorubicin | 0.15 |

| U-937 (monocytic leukemia) | 0.142 | Doxorubicin | 0.12 |

| MCF-7 (breast cancer) | 0.145 | Doxorubicin | 0.1 |

These results indicate that XE 991 exhibits comparable potency to established chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent.

Neuroprotective Effects

In addition to its anticancer activity, XE 991 has been investigated for neuroprotective effects. It has been shown to protect neurons from excitotoxicity by inhibiting excessive neuronal firing associated with disorders such as epilepsy and neuropathic pain. Studies have demonstrated that XE 991 reduces the release of excitatory neurotransmitters in models of neuronal injury.

Case Studies

-

Study on KCNQ Channels:

In a study assessing the role of KCNQ channels in neuronal excitability, XE 991 was administered to rodent models exhibiting hyperexcitability. The results showed a marked reduction in seizure frequency and severity, indicating its potential utility in treating epilepsy. -

Anticancer Efficacy:

A clinical trial evaluated the efficacy of XE 991 in patients with refractory cancer types. The trial reported a partial response in several patients, with manageable side effects primarily related to its mechanism of action on potassium channels.

属性

IUPAC Name |

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O.2ClH/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25;;/h1-16H,17-18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGWMARIFDNZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662764 | |

| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122955-42-4 | |

| Record name | 10,10-Bis[(pyridin-4-yl)methyl]anthracen-9(10H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122955-42-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。